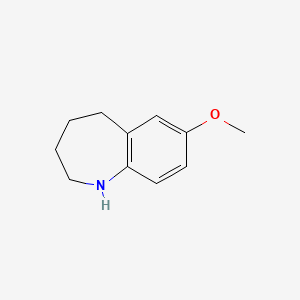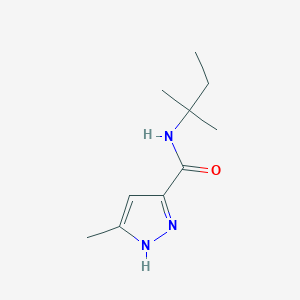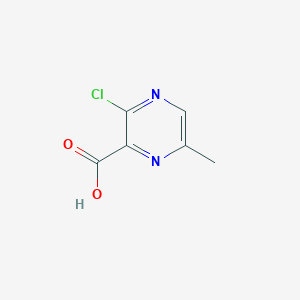
7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine
Vue d'ensemble
Description
“7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine” is a chemical compound . It is a derivative of benzazepine , which is a class of compounds that have been studied for their potential therapeutic effects .
Synthesis Analysis
The synthesis of benzazepine derivatives, including “this compound”, involves complex chemical reactions . For example, one study reported the use of I2-promoted intramolecular oxidative cyclization of butenyl anilines as a route to benzazepines . Another study synthesized a series of 2,3,4,5-tetrahydro-7-alkoxy-1H-2-benzazepin-1-ones derivatives and screened them for anticonvulsant activities .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, as it belongs to the benzazepine class of compounds . The compound has a molecular weight of 213.71 .
Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps . For example, the introduction of the 7-Cl moiety on the benzazepine and 2-CH3 on the aminobenzoyl moiety enhanced its oral activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a melting point of 235-240 degrees Celsius .
Applications De Recherche Scientifique
Synthesis and Utilization
7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine and its derivatives are primarily used in chemical synthesis. For instance, Booker-Milburn et al. (1997) described the synthesis of various N-substituted and N,N-disubstituted compounds from 4-amino-2,3,4,5-tetrahydro-7-methoxy-1-(p-tolylsulfonyl)-1H-1-benzazepine, highlighting its utility in creating a range of chemical structures (Booker‐Milburn et al., 1997).
Novel Synthesis Approaches
Innovative methods for synthesizing aromatic methoxy and methylenedioxy substituted derivatives of this compound have been developed, as discussed by Pecherer et al. (1972). These methods have expanded the range of derivatives and potentially broadened the compound's application in medicinal chemistry (Pecherer, Sunbury, & Brossi, 1972).
Pharmacological Potential
Some derivatives of this compound have shown pharmacological promise. For example, Howard (2005) reported on derivatives displaying dopamine and serotonin antagonist activities, suggesting potential applications in treating schizophrenia and other CNS disorders (Howard, 2005).
Development of Antagonists
Tewes et al. (2010) explored the development of NR2B-selective NMDA receptor antagonists from 7-methoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-1-ols. Their work illustrates the compound's relevance in creating new therapeutic agents for neurological conditions (Tewes et al., 2010).
Orientations Futures
The future directions for the study of “7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine” could include further exploration of its potential therapeutic effects, such as its potential use as a PET imaging agent for the GluN2B subunits of the NMDAR . Additionally, more research could be done to fully understand its mechanism of action and to optimize its synthesis .
Propriétés
IUPAC Name |
7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-10-5-6-11-9(8-10)4-2-3-7-12-11/h5-6,8,12H,2-4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISVWMDYPHDMFME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
46180-98-7 | |
| Record name | 7-methoxy-2,3,4,5-tetrahydro-1H-1-benzazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(5-Methylisoxazol-3-yl)-1-(3-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2638386.png)



![2-(2,3,4,4a,6,6a,7,8,9,10b-decahydro-1H-benzo[c]chromen-6-yl)phenol](/img/structure/B2638391.png)




![N-(3-methoxyphenyl)-2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamide](/img/structure/B2638400.png)

![Methyl 2-{[5-chloro-2-({2-cyano-3-[(ethoxycarbonyl)amino]-3-oxo-1-propenyl}amino)-3-fluorophenyl]sulfanyl}acetate](/img/structure/B2638402.png)

![2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2638406.png)
